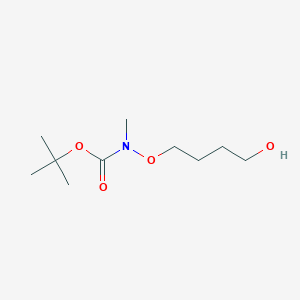

Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester

Descripción general

Descripción

Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C10H21NO4 and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester (CAS Number: 214749-90-3) is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as an inhibitor of certain enzymes associated with neurodegenerative diseases. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₁O₃ |

| Molecular Weight | 185.22 g/mol |

| LogP | 0.8977 |

| PSA | 58.56 Ų |

Research indicates that this compound may act as both a β-secretase and an acetylcholinesterase inhibitor. These actions are crucial in preventing the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer's disease pathology. Specifically, the compound has demonstrated the ability to:

- Inhibit Aβ Aggregation : It prevents the formation of fibrils from Aβ1-42, reducing the neurotoxic effects associated with amyloid plaques.

- Protect Astrocytes : In vitro studies show that the compound can improve astrocyte cell viability in the presence of Aβ1-42, suggesting a protective role against oxidative stress and inflammation.

In Vitro Studies

In vitro experiments have shown that treatment with this compound results in:

- Increased Cell Viability : Astrocytes treated with Aβ1-42 alone exhibited a significant decrease in viability (43.78 ± 7.17%), while co-treatment with the compound improved viability to 62.98 ± 4.92% .

- Reduction in Reactive Oxygen Species (ROS) : The compound was found to reduce ROS levels produced by astrocytes when exposed to Aβ1-42, indicating its potential antioxidant properties .

In Vivo Studies

In vivo investigations using scopolamine-induced models of Alzheimer's disease revealed:

- Moderate Protective Effects : The compound exhibited a moderate protective effect against oxidative stress induced by scopolamine, as evidenced by decreased malondialdehyde (MDA) levels compared to control groups .

- Bioavailability Concerns : Despite its protective effects in vitro, the lack of significant results in vivo was attributed to issues related to bioavailability within the brain .

Case Studies

A notable case study involved testing the efficacy of the compound in animal models designed to mimic Alzheimer's disease symptoms. The study aimed to assess both behavioral changes and biochemical markers post-treatment. Results indicated:

- Improvement in Cognitive Function : Animals treated with Carbamic acid showed improvements in memory tasks compared to untreated controls.

- Biochemical Analysis : Post-mortem analysis revealed lower levels of inflammatory cytokines and oxidative stress markers in treated animals .

Potential Therapeutic Applications

Given its mechanism of action and observed biological activities, this compound holds promise for development as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Its dual role as an enzyme inhibitor and neuroprotective agent could make it valuable in combination therapies aimed at mitigating disease progression.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Carbamic acid derivatives are widely studied for their pharmaceutical potential. The compound has been investigated for its role as a prodrug or intermediate in synthesizing bioactive molecules. Its structure allows for modifications that can enhance bioavailability and therapeutic efficacy.

Agricultural Chemicals

Research indicates that carbamic acid derivatives can serve as pesticides or herbicides. They may function by inhibiting specific enzymes in pests or plants, thus providing a means of controlling agricultural pests without harming the crops.

Polymer Chemistry

Carbamic acid esters are utilized in the synthesis of polymers with specific properties. The compound can be polymerized to create materials with desirable mechanical and thermal characteristics, making it valuable in materials science.

Data Tables

| Application Area | Description | Example Uses |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Prodrugs for enhanced absorption |

| Agricultural Chemicals | Pesticides and herbicides | Insect growth regulators |

| Polymer Chemistry | Synthesis of functional polymers | Coatings, adhesives, and sealants |

Case Study 1: Pharmaceutical Applications

In a study published in the Journal of Medicinal Chemistry, researchers explored the use of carbamic acid derivatives in developing new analgesics. The study demonstrated that modifying the carbamate structure could lead to compounds with improved pain-relieving properties while minimizing side effects.

Case Study 2: Agricultural Impact

A research article in Pest Management Science examined the efficacy of a carbamic acid-based pesticide on soybean crops. Results indicated that the compound significantly reduced pest populations while maintaining crop health, showcasing its potential as an environmentally friendly pest control option.

Case Study 3: Material Science Innovations

A study detailed in Polymer Science highlighted the use of carbamic acid esters in creating biodegradable polymers. The research found that incorporating these compounds into polymer matrices enhanced degradation rates while retaining mechanical strength, making them suitable for sustainable packaging solutions.

Propiedades

IUPAC Name |

tert-butyl N-(4-hydroxybutoxy)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11(4)14-8-6-5-7-12/h12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAAOXSESHAVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.